N'-(1,3-Dimethylbutylidene)-3-hydroxy-2-naphthohydrazide
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Overview
Description
N’-(1,3-Dimethylbutylidene)-3-hydroxy-2-naphthohydrazide: is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.301 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-(1,3-Dimethylbutylidene)-3-hydroxy-2-naphthohydrazide typically involves the condensation reaction between 3-hydroxy-2-naphthohydrazide and 1,3-dimethylbutylidene . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N’-(1,3-Dimethylbutylidene)-3-hydroxy-2-naphthohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding naphthoquinones.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted naphthohydrazides.
Scientific Research Applications
N’-(1,3-Dimethylbutylidene)-3-hydroxy-2-naphthohydrazide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of N’-(1,3-Dimethylbutylidene)-3-hydroxy-2-naphthohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various biochemical processes, influencing cellular functions and pathways .
Comparison with Similar Compounds
- N’-(1,3-Dimethylbutylidene)-3-hydroxybenzohydrazide
- N’-(1,3-Dimethylbutylidene)-3,5-dihydroxybenzohydrazide
Comparison: N’-(1,3-Dimethylbutylidene)-3-hydroxy-2-naphthohydrazide is unique due to its naphthalene ring structure, which imparts distinct chemical and physical properties compared to its benzene ring analogs.
Properties
CAS No. |
214417-91-1 |
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Molecular Formula |
C17H20N2O2 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
3-hydroxy-N-[(Z)-4-methylpentan-2-ylideneamino]naphthalene-2-carboxamide |
InChI |
InChI=1S/C17H20N2O2/c1-11(2)8-12(3)18-19-17(21)15-9-13-6-4-5-7-14(13)10-16(15)20/h4-7,9-11,20H,8H2,1-3H3,(H,19,21)/b18-12- |
InChI Key |
HPTJCEPNQHYWIH-PDGQHHTCSA-N |
Isomeric SMILES |
CC(C)C/C(=N\NC(=O)C1=CC2=CC=CC=C2C=C1O)/C |
Canonical SMILES |
CC(C)CC(=NNC(=O)C1=CC2=CC=CC=C2C=C1O)C |
Origin of Product |
United States |
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